molecular formula C26H22FN3O2S B10875160 2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one

2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B10875160
M. Wt: 459.5 g/mol
InChI Key: SJIVXJPIRKIERG-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a fluorobenzyl group, a sulfanyl linkage, and an indole moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with thiourea or other sulfur-containing reagents.

    Incorporation of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with 5-methoxyindole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chlorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone
  • **2-[(4-Bromobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone
  • **2-[(4-Methylbenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone

Uniqueness

2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C26H22FN3O2S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C26H22FN3O2S/c1-32-20-10-11-23-22(14-20)18(15-28-23)12-13-30-25(31)21-4-2-3-5-24(21)29-26(30)33-16-17-6-8-19(27)9-7-17/h2-11,14-15,28H,12-13,16H2,1H3

InChI Key

SJIVXJPIRKIERG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F

Origin of Product

United States

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